![molecular formula C16H16N2O4S B4897373 N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B4897373.png)
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide
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Overview
Description
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide, also known as BDMBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to exhibit a range of other biochemical and physiological effects. For example, N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit anti-inflammatory activity, as well as antioxidant and antimicrobial properties. N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has also been studied for its potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is its relatively low toxicity, which makes it a promising candidate for further investigation in preclinical studies. However, one limitation of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide. One area of interest is in the development of novel analogs of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide with improved solubility and potency. Another potential direction is in the investigation of the potential applications of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide in combination with other anticancer agents, such as chemotherapy drugs. Finally, further research is needed to fully elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide and to identify potential molecular targets for its anticancer activity.
Synthesis Methods
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide involves the reaction of 2,4-dimethylbenzenesulfonylhydrazide with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is as a potential anticancer agent. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide exhibits cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-3-6-16(12(2)7-11)23(19,20)18-17-9-13-4-5-14-15(8-13)22-10-21-14/h3-9,18H,10H2,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBLLKHQWIKTHW-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826943 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2,4-dimethylbenzenesulfonohydrazide |
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